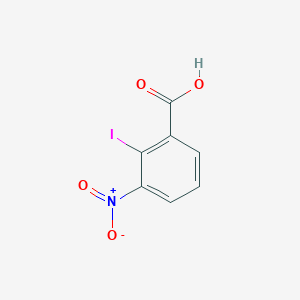

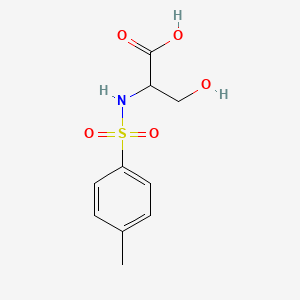

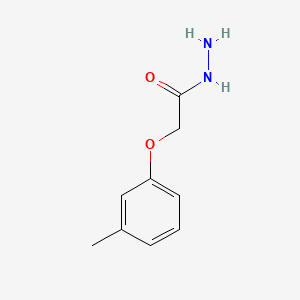

3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid

Overview

Description

Molecular Structure Analysis

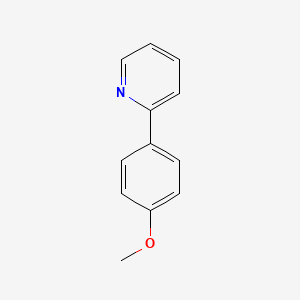

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The toluene-4-sulfonylamino group suggests that it might have aromatic properties .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the propionic acid group could potentially undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications

Crystal Structure and Conformational Analysis

- Research on 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid has led to insights into its crystal structure and variations in L-tyrosine backbone conformation. Studies have shown significant differences in molecular conformation and interactions, including intramolecular aromatic π–π stacking and short intermolecular C-H···O interactions, contributing to our understanding of molecular structures in related compounds (Khan et al., 2011).

Spectroscopic and Thermal Properties

- Investigations into the spectroscopic and thermal properties of 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid have been conducted, providing insights into its structural stability and reactivity under different conditions. These studies help in understanding the material's behavior in various solvent media and its potential applications in temperature-sensitive processes (熊静 et al., 2007).

Supramolecular Structure Formation

- Research on 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid has contributed to the development of supramolecular structures. The compound's ability to form hydrogen bonds and engage in π-π interactions leads to unique supramolecular architectures, which are essential for developing advanced materials and nanotechnology applications (Hu & He, 2007).

Synthesis of Functionalized Ionic Liquids

- The compound has been used in synthesizing dual-functionalized zwitterionic salts and acidic room temperature ionic liquids. These synthesized materials have potential applications in creating functionalized ionic liquids or ionic liquid-polymer composites, which are valuable in various industrial processes (Zhu et al., 2007).

Carbodiimide-mediated Reactions

- It has been utilized in carbodiimide-mediated reactions, such as sulfation of hydroxy-amino acids, peptides, and proteins. This method is significant in the radiolabeling of peptides and proteins, providing a tool for advanced biochemical and medical research (Pongor et al., 1985).

Preparative Synthesis of 3-Hydroxy Acids

- The compound plays a role in synthesizing 3-hydroxy acids from ketones and carboxylic acids. This synthesis process is crucial for producing various carboxylic acids and γ-butyrolactones, which have applications in pharmaceutical and chemical industries (Fujita et al., 1978).

Rhodium-catalyzed Reactions

- In the field of organic synthesis, 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid has been involved in Rhodium-catalyzed isomerization and intramolecular redox reactions. This research enhances our understanding of complex organic reactions and contributes to the development of novel synthetic methods (Shikanai et al., 2009).

properties

IUPAC Name |

3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7-2-4-8(5-3-7)17(15,16)11-9(6-12)10(13)14/h2-5,9,11-12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKRCXFSPMKXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

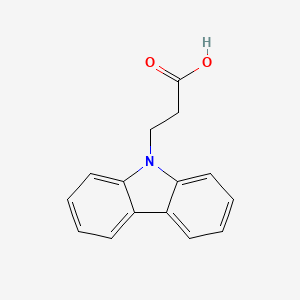

CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300781 | |

| Record name | 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | |

CAS RN |

5873-11-0 | |

| Record name | NSC138971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)